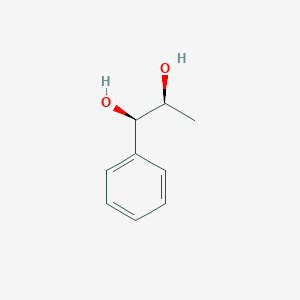

(1R,2S)-1-Phenylpropane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1-phenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQZXSHFWDHNOW-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433365 | |

| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40421-52-1 | |

| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (1R,2S)-1-Phenylpropane-1,2-diol: Properties, Synthesis, and Applications in Asymmetric Chemistry

Introduction

(1R,2S)-1-Phenylpropane-1,2-diol, a chiral diol of significant interest in synthetic organic chemistry, serves as a versatile building block and precursor in the stereoselective synthesis of complex molecules. Its well-defined stereochemistry, featuring two stereocenters, makes it a valuable asset in the development of pharmaceuticals and fine chemicals where the three-dimensional arrangement of atoms is critical to biological activity and function.[1][2] This technical guide provides an in-depth overview of the fundamental properties, stereoselective synthesis, and practical applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its molecular structure, consisting of a phenyl group, a propane backbone, and two hydroxyl groups, imparts a moderate polarity. This allows for solubility in a range of organic solvents and moderate solubility in water. The presence of two hydroxyl groups also enables it to participate in hydrogen bonding, influencing its physical properties and reactivity.[3]

| Property | Value | Source(s) |

| CAS Number | 40421-52-1 | [4] |

| Molecular Formula | C₉H₁₂O₂ | [4] |

| Molecular Weight | 152.19 g/mol | [2][4] |

| Melting Point | 61.05 °C | [2] |

| Boiling Point | 258.22 °C | [2] |

| Solubility | Moderately soluble in water; soluble in alcohols and ethers. | [3] |

| Appearance | White to off-white solid | [3] |

Stereoselective Synthesis

The precise spatial arrangement of the hydroxyl groups in this compound is crucial for its utility in asymmetric synthesis. Consequently, stereoselective synthetic routes are paramount. Both enzymatic and traditional chemical reduction methods have been successfully employed to produce this specific stereoisomer with high purity.

Enzymatic Synthesis Workflow

A highly efficient and green method for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol, including the (1R,2S) isomer, involves a two-step enzymatic cascade. This approach offers high stereoselectivity and operates under mild reaction conditions.

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from methodologies described for the stereoselective synthesis of phenylpropane-1,2-diols.[5]

Step 1: Synthesis of (S)-2-Hydroxy-1-phenylpropan-1-one

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0) containing benzaldehyde and an excess of acetaldehyde.

-

Enzyme Addition: Introduce a suitable lyase, such as benzoylformate decarboxylase, to the reaction mixture.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC until the consumption of benzaldehyde is complete.

-

Work-up: Upon completion, extract the product, (S)-2-hydroxy-1-phenylpropan-1-one, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the (S)-2-hydroxy-1-phenylpropan-1-one obtained in the previous step in a buffered solution.

-

Enzyme and Cofactor Addition: Add a stereoselective alcohol dehydrogenase (ADH) that preferentially reduces the ketone to the (1R) alcohol. Include the necessary cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., formate dehydrogenase and formate).

-

Incubation: Incubate the mixture at an optimal temperature for the ADH, monitoring the reaction by chiral HPLC until the starting material is consumed.

-

Purification: After the reaction is complete, extract the product with an appropriate organic solvent. Purify the this compound by column chromatography on silica gel to obtain the desired product with high stereochemical purity.

Applications in Asymmetric Synthesis

This compound is a valuable chiral building block, serving as a precursor to other important chiral molecules. Its diol functionality allows for its use as a chiral auxiliary to control the stereochemistry of reactions on an attached prochiral substrate.

Use as a Chiral Auxiliary in Diels-Alder Reactions

A key application of chiral diols is their use as auxiliaries in diastereoselective Diels-Alder reactions. The diol can be converted into a chiral acetal with an α,β-unsaturated aldehyde, which then acts as a chiral dienophile. The steric bulk and defined stereochemistry of the auxiliary direct the approach of the diene, leading to a high degree of stereocontrol in the cycloaddition product.

Caption: Workflow for a Diels-Alder reaction using a diol-derived chiral auxiliary.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is a representative example based on established methodologies for using chiral diol auxiliaries in Diels-Alder reactions.[6]

Step 1: Formation of the Chiral Acetal Dienophile

-

Reaction Setup: To a solution of this compound in an anhydrous, non-polar solvent (e.g., toluene), add an equimolar amount of an α,β-unsaturated aldehyde (e.g., acrolein).

-

Catalysis: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).

-

Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

-

Purification: Once the reaction is complete (monitored by TLC), cool the mixture, wash with a mild base (e.g., saturated sodium bicarbonate solution), dry the organic layer, and purify the chiral acetal by column chromatography.

Step 2: Diastereoselective Diels-Alder Reaction

-

Reaction Setup: Dissolve the purified chiral acetal in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cool to a low temperature (e.g., -78 °C).

-

Lewis Acid Addition: Add a Lewis acid catalyst (e.g., diethylaluminum chloride) dropwise to the solution.

-

Diene Addition: After stirring for a short period, add the diene (e.g., cyclopentadiene) dropwise.

-

Reaction Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate. Purify the resulting cycloadduct by column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Hydrolysis: Dissolve the purified cycloadduct in a mixture of an organic solvent (e.g., THF) and dilute aqueous acid (e.g., 1 M HCl).

-

Reaction: Stir the mixture at room temperature until the cleavage of the acetal is complete (monitored by TLC).

-

Product Isolation: Neutralize the reaction with a mild base and extract the enantiomerically enriched product with an organic solvent. The water-soluble chiral auxiliary can often be recovered from the aqueous layer for reuse.

Analytical Characterization

The purity and stereochemical integrity of this compound are critical for its successful application. Spectroscopic and chromatographic methods are essential for its characterization.

Spectroscopic Analysis

While a definitive, publicly available, and fully assigned experimental spectrum for the (1R,2S) isomer is not readily accessible, data for the general structure of 1-phenylpropane-1,2-diol exists. The expected ¹H and ¹³C NMR spectral features are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methine protons adjacent to the hydroxyl groups, and the methyl group protons. The coupling constants between the methine protons would be indicative of the erythro relative stereochemistry.

-

¹³C NMR: The spectrum would display distinct signals for the carbons of the phenyl ring, the two hydroxyl-bearing carbons, and the methyl carbon.

Chromatographic Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric and diastereomeric purity of this compound.

Caption: General workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Analysis

This is a general protocol for the chiral separation of phenylpropanols and can be adapted for this compound.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel® OD-H or Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase separation. A starting composition of 90:10 (v/v) n-hexane:isopropanol can be optimized to achieve baseline separation.

-

Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally suitable.

-

Column Temperature: Maintain a constant column temperature, typically around 25 °C, to ensure reproducible results.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, such as 210 nm or 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and record the chromatogram. The different stereoisomers should elute as separate peaks, allowing for the determination of the enantiomeric excess (% ee) and diastereomeric excess (% de).

Conclusion

This compound is a valuable and versatile chiral compound with significant applications in asymmetric synthesis. Its well-defined stereochemistry and functional groups make it an important precursor for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. The availability of efficient stereoselective synthetic methods, especially enzymatic routes, further enhances its utility. A thorough understanding of its properties and analytical characterization is essential for its effective use in research and development.

References

-

PubMed.

-

BenchChem.

-

ResearchGate.

-

PubChem.

-

University of Cambridge.

-

PubMed.

-

MedChemExpress.

-

Biosynth.

-

BenchChem.

-

National Institutes of Health.

-

Phenomenex.

-

University of California, Los Angeles.

-

ScienceDirect.

-

ResearchGate.

-

CymitQuimica.

-

proLékaře.cz.

-

ResearchGate.

-

ResearchGate.

-

Nature.

-

Scilit.

-

National Institutes of Health.

-

MDPI.

-

ResearchGate.

Sources

- 1. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

(1R,2S)-1-Phenylpropane-1,2-diol chemical structure and stereochemistry

An In-depth Technical Guide to (1R,2S)-1-Phenylpropane-1,2-diol: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vicinal diol of significant interest in the fields of organic synthesis and pharmaceutical development. Its defined stereochemistry, featuring two chiral centers, makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[1][2] The biological activity of many pharmaceuticals is intrinsically linked to their stereoisomeric form, rendering the precise control of chirality a critical aspect of drug design and synthesis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, modern synthetic strategies, and analytical characterization of this compound, offering field-proven insights for its application in research and development.

Chemical Identity and Physicochemical Properties

This compound, also known as erythro-1-Phenylpropane-1,2-diol, is an organic compound featuring a phenyl group and two hydroxyl groups on adjacent carbon atoms of a propane chain.[5][6]

Molecular Structure

The fundamental structure consists of a propane backbone substituted with a phenyl group at position 1 and hydroxyl groups at positions 1 and 2.

Caption: Chemical Structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound are fundamental to its handling, formulation, and application. The data below has been compiled from various chemical databases.

| Property | Value | Source |

| CAS Number | 40421-52-1 | [7][8] |

| Molecular Formula | C₉H₁₂O₂ | [5][7][8] |

| Molecular Weight | 152.19 g/mol | [2][5][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | erythro-1-Phenylpropane-1,2-diol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 61.05 °C | [2] |

| Boiling Point | 294.6 °C at 760 mmHg | [8][9] |

| Density | 1.128 g/cm³ | [8][9] |

| SMILES | CO">C@@HO | [1][5][7] |

| InChI | InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | [5] |

The Critical Role of Stereochemistry

1-Phenylpropane-1,2-diol possesses two chiral centers at carbons C1 and C2. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relative configuration of the substituents around these centers defines them as either erythro or threo diastereomers.

-

Erythro diastereomers : (1R,2S) and (1S,2R) - The substituents are on the same side in a Fischer projection.

-

Threo diastereomers : (1R,2R) and (1S,2S) - The substituents are on opposite sides in a Fischer projection.

The (1R,2S) configuration specifies the absolute stereochemistry at each chiral center according to the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement is paramount in drug development, as biological systems (e.g., enzymes, receptors) are chiral and will interact differently with each stereoisomer. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[3]

Caption: Stereoisomers of 1-Phenylpropane-1,2-diol.

Asymmetric Synthesis: Pathways to Enantiopurity

The synthesis of single-enantiomer vicinal diols is a cornerstone of modern organic chemistry.[10][11] Methods must exhibit high levels of both diastereoselectivity and enantioselectivity. Enzymatic synthesis has emerged as a particularly powerful and sustainable approach.[12][13]

Expertise in Practice: Two-Step Enzymatic Cascade

A highly effective strategy for producing all four stereoisomers of 1-phenylpropane-1,2-diol involves a two-step enzymatic cascade starting from inexpensive aldehydes.[14] This approach offers exceptional selectivity under mild reaction conditions, aligning with the principles of green chemistry.

Causality of the Workflow: The choice of enzymes is the critical control point for stereochemistry.

-

C-C Bond Formation (Ligation): A stereoselective lyase catalyzes the carboligation of benzaldehyde and acetaldehyde to form a chiral 2-hydroxy ketone intermediate. The choice of lyase (e.g., different variants of benzoylformate decarboxylase) dictates the configuration of the first stereocenter.

-

Carbonyl Reduction: An alcohol dehydrogenase (ADH) then reduces the ketone to a secondary alcohol, creating the second stereocenter. The selection of a specific ADH (e.g., from Lactobacillus brevis or other sources) determines the final syn or anti diastereoselectivity.

By modularly combining different lyases and ADHs, each of the four stereoisomers can be selectively synthesized.[14]

Sources

- 1. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

- 5. This compound | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|lookchem [lookchem.com]

- 8. (1S,2R)-1-phenylpropane-1,2-diol | 40421-52-1 [chemnet.com]

- 9. 1-phenylpropane-1,2-diol | CAS#:1855-09-0 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. juser.fz-juelich.de [juser.fz-juelich.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(1R,2S)-1-Phenylpropane-1,2-diol CAS number 40421-52-1

An In-Depth Technical Guide to (1R,2S)-1-Phenylpropane-1,2-diol (CAS: 40421-52-1): Synthesis, Characterization, and Applications in Stereoselective Chemistry

Executive Summary

This compound is a high-value chiral building block essential for the stereocontrolled synthesis of complex organic molecules. Its specific three-dimensional arrangement, defined by two stereocenters, makes it a critical intermediate in the pharmaceutical and fine chemical industries, where the biological activity of a final compound is often dictated by its stereochemistry. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis methodologies, rigorous analytical characterization techniques, and key applications in modern organic synthesis. The focus is on providing not just protocols, but the scientific rationale behind methodological choices to empower researchers in their work.

Introduction: The Centrality of Chirality

In drug development, the spatial orientation of atoms within a molecule can mean the difference between a potent therapeutic and an inactive or even harmful substance. This compound, also known by its diastereomeric name erythro-1-Phenylpropane-1,2-diol, serves as a foundational element for introducing precise stereochemistry into a target molecule.[1][2] Its two hydroxyl groups and defined stereocenters offer versatile handles for subsequent chemical transformations, allowing for the construction of enantiomerically pure active pharmaceutical ingredients (APIs).[3] The ability to synthesize and confirm the purity of this specific stereoisomer is therefore a paramount concern for any research program that utilizes it.

Physicochemical & Structural Properties

The identity and properties of this compound are well-defined, providing a solid foundation for its use in controlled chemical processes.

2.1. Structural and Stereochemical Identity

-

IUPAC Name: this compound[4]

-

CAS Number: 40421-52-1[5]

-

Molecular Formula: C₉H₁₂O₂[5]

-

Canonical SMILES: CO">C@@HO[4]

-

InChIKey: MZQZXSHFWDHNOW-CBAPKCEASA-N[4]

2.2. Tabulated Physicochemical Data

The compound is a colorless to pale yellow solid or liquid, with solubility characteristics dictated by its polar hydroxyl groups and nonpolar phenyl ring.[2] It is moderately soluble in water and shows greater solubility in organic solvents like alcohols and ethers.

| Property | Value | Source(s) |

| Molecular Weight | 152.19 g/mol | [3][4] |

| Melting Point | 61.05 °C to 97 °C | [3][5] |

| Boiling Point | ~258.22 °C to 294.61 °C | [3] |

| Density | ~1.128 g/cm³ | |

| XLogP3 | 1.1 | [4][5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 2 | [5] |

Note: The reported range in melting and boiling points may be attributable to differences in purity or measurement conditions.

Synthesis Methodologies: Achieving Stereochemical Fidelity

The synthesis of this compound demands a high degree of stereocontrol. While classical chemical methods exist, biocatalytic routes have emerged as superior for their exceptional selectivity and sustainability.

3.1. Biocatalytic Synthesis: A Two-Step Enzymatic Cascade

The most elegant and efficient route to enantiomerically pure 1-phenylpropane-1,2-diol stereoisomers is through a modular, two-step enzymatic process starting from inexpensive aldehydes.[6] This approach leverages the inherent stereoselectivity of enzymes to build the desired molecule with near-perfect control.

Causality Behind the Method: This cascade reaction is powerful because it decouples the two key transformations. The first enzyme, a lyase , establishes the initial carbon-carbon bond and sets the stereochemistry of the first hydroxyl group. The second enzyme, an alcohol dehydrogenase (ADH) , then reduces the intermediate ketone to form the second hydroxyl group, controlling the final diastereomeric and enantiomeric purity. By selecting the appropriate combination of enzymes, all four possible stereoisomers can be accessed.[6]

Caption: Biocatalytic synthesis of this compound.

Exemplary Protocol: Biocatalytic Synthesis

-

Step 1: Carboligation:

-

To a buffered aqueous solution (e.g., triethanolamine buffer, pH 8-10), add the carboligase enzyme (e.g., benzoylformate decarboxylase, BFD).[1]

-

Add benzaldehyde as the acceptor substrate.

-

Slowly feed acetaldehyde as the donor substrate over several hours. The slow addition minimizes side reactions.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring. Monitor the formation of the intermediate, (S)-2-hydroxy-1-phenyl-1-propanone, by HPLC or GC.

-

-

Step 2: Stereoselective Reduction:

-

Once the first step is complete, add the alcohol dehydrogenase (e.g., ADH from Lactobacillus brevis, LbADH) and its required cofactor (NADPH).[7]

-

To make the process cost-effective, a cofactor regeneration system is essential. This is achieved by adding a sacrificial alcohol, like isopropanol, which is oxidized by the enzyme to regenerate NADPH.[7]

-

Continue incubation until the intermediate is fully converted to the final diol product.

-

-

Workup and Purification:

-

Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

-

Analytical Characterization and Quality Control

Confirming the structural identity and, critically, the stereochemical purity of the synthesized material is a non-negotiable step. A multi-pronged approach involving spectroscopy and chiral chromatography forms a self-validating system.

4.1. Spectroscopic Confirmation

-

¹H NMR (Proton NMR): Expected signals would include multiplets in the aromatic region (~7.2-7.4 ppm) for the phenyl protons, two distinct methine (CH) protons coupled to each other, a doublet for the methyl (CH₃) group, and broad singlets for the two hydroxyl (OH) protons.

-

¹³C NMR (Carbon NMR): The spectrum should show distinct signals for the aromatic carbons, the two carbons bearing hydroxyl groups (C1 and C2), and the methyl carbon.

-

FT-IR (Infrared Spectroscopy): Key characteristic peaks would include a broad O-H stretching band (~3300-3500 cm⁻¹), C-O stretching bands (~1050-1200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C stretching bands in the aromatic region (~1450-1600 cm⁻¹).

4.2. Determination of Enantiomeric and Diastereomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee%) and diastereomeric ratio of the product.[4]

Causality Behind the Method: Chiral HPLC works by using a stationary phase that is itself chiral. The enantiomers of the analyte form transient, non-covalent diastereomeric complexes with the chiral stationary phase. Because these complexes have different energies and stabilities, one enantiomer is retained longer on the column than the other, allowing for their separation and quantification.

Caption: Quality control workflow for determining enantiomeric excess (ee%).

Exemplary Protocol: Chiral HPLC Method Development

-

Column Selection (The Critical Step):

-

The choice of chiral stationary phase (CSP) is empirical. For a diol like this, polysaccharide-based CSPs are a primary choice.

-

Screen columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) under both normal-phase and reversed-phase conditions.

-

-

Mobile Phase Preparation:

-

Normal Phase (most common for this class): Start with a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 v/v).

-

Reversed Phase: Start with a mixture of water/acetonitrile or water/methanol.

-

-

Method Optimization:

-

Inject a sample of the racemic or diastereomeric mixture.

-

If no separation is observed, systematically vary the ratio of the mobile phase (e.g., increase isopropanol content to 15%, 20%). The goal is to find a balance where peaks are sharp and well-resolved (Resolution > 1.5).

-

Adjust the flow rate (e.g., 0.5 - 1.0 mL/min) to optimize run time and resolution.

-

-

Detection and Quantification:

-

Use a UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 210 nm or 254 nm).

-

Once the method reliably separates all stereoisomers, inject the synthesized sample.

-

Integrate the area under each peak. Calculate the enantiomeric excess (ee%) and diastereomeric ratio based on the relative peak areas.

-

Core Applications in Research and Development

The primary value of this compound lies in its role as a stereodefined precursor for more complex molecules.

-

Chiral Building Block for APIs: It is extensively used in the pharmaceutical industry to construct enantiomerically pure drugs.[3] The diol functionality can be readily converted into other groups (e.g., epoxides, amino alcohols) or used to direct the stereochemistry of adjacent centers, forming the core of a new chiral molecule.

-

Precursor to Chiral Ligands: Chiral diols are common starting materials for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity.

Safety and Handling

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage is often at room temperature or refrigerated (2-8°C) for long-term stability.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is more than just a chemical; it is an enabling tool for precision in molecular design. Its value is intrinsically linked to the growing demand for stereochemically pure pharmaceuticals and fine chemicals. Mastery of its synthesis, particularly through efficient biocatalytic methods, and the ability to rigorously verify its purity via robust analytical techniques like chiral HPLC, are essential skills for any scientist or researcher in the field of drug discovery and development. This guide provides the foundational knowledge and practical framework to utilize this vital chiral building block with confidence and scientific rigor.

References

-

Kihumbu, M., et al. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. ResearchGate. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

O'Donnell, C., et al. (2016). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. ACS Publications. Available at: [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

-

LookChem. This compound. LookChem. Available at: [Link]

-

Bionity. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

-

Semantic Scholar. A two-step biocatalytic cascade in micro-aqueous medium: using whole cells to obtain high concentrations of a vicinal diol. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2015). Stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol by cell-free extract of Lactobacillus brevis. ResearchGate. Available at: [Link]

-

Phenomenex. (2011). Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

DiVA portal. (2023). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. DiVA. Available at: [Link]

-

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

A Technical Guide to the Spectroscopic Characterization of (1R,2S)-1-Phenylpropane-1,2-diol

This guide provides an in-depth analysis of the spectroscopic data for (1R,2S)-1-Phenylpropane-1,2-diol, also known as erythro-1-Phenylpropane-1,2-diol. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights into the principles of spectroscopic analysis, ensuring a thorough understanding of the compound's structural characterization.

Introduction: The Importance of Stereochemical Integrity

This compound is a chiral vicinal diol of significant interest in synthetic organic chemistry.[1] Its defined stereochemistry is crucial, as it often serves as a key building block or intermediate in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[2] The biological activity of a final compound is frequently dictated by its absolute stereochemistry, making unambiguous characterization of intermediates like this diol a matter of utmost importance.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization. Each method provides a unique piece of the structural puzzle. This guide will dissect the data from each technique, explain the rationale behind the observed signals, and provide standardized protocols for data acquisition.

Molecular Structure and Isomerism

The structure of this compound features two contiguous stereocenters at the C1 and C2 positions. The (1R,2S) designation defines the absolute configuration, which corresponds to the erythro diastereomer. Understanding this three-dimensional arrangement is fundamental to interpreting the spectroscopic data, particularly the coupling constants observed in ¹H NMR.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

| Proton Assignment | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| Phenyl-H | Multiplet | 7.25 - 7.40 | - |

| H1 (CH-OH) | Doublet | 4.55 | 4.4 |

| H2 (CH-OH) | Multiplet | 3.95 | - |

| CH₃ | Doublet | 1.05 | 6.4 |

| OH (x2) | Broad Singlet | 2.5 - 3.5 (variable) | - |

Data adapted from analogous compounds and typical values; specific literature values for this exact isomer can vary slightly.

-

Phenyl Protons (7.25 - 7.40 ppm): The signals for the five protons on the phenyl ring appear as a complex multiplet in the aromatic region. Their downfield shift is a direct result of the deshielding effect caused by the ring current of the aromatic system.

-

Benzylic Proton H1 (4.55 ppm): This proton is significantly deshielded because it is attached to a carbon (C1) that bears both an oxygen atom and the phenyl group. The electronegativity of the oxygen and the magnetic anisotropy of the phenyl ring combine to shift this signal downfield. It appears as a doublet due to coupling with the adjacent H2 proton. The relatively small coupling constant (J = 4.4 Hz) is characteristic of the erythro (or anti) relationship between H1 and H2. In the more stable staggered conformation, these protons have a gauche relationship, which leads to a smaller J-value compared to the threo isomer.

-

H2 Proton (3.95 ppm): This proton is also deshielded by the adjacent hydroxyl group. Its signal is a multiplet because it couples to both the H1 proton and the three protons of the methyl group.

-

Methyl Protons (1.05 ppm): The methyl group protons are in a typical aliphatic region and appear as a doublet due to coupling with the adjacent H2 proton.

-

Hydroxyl Protons (Variable): The chemical shift of the -OH protons is highly variable and depends on concentration, temperature, and solvent. They participate in hydrogen bonding and undergo rapid chemical exchange, which typically results in a broad singlet that does not show coupling to adjacent protons.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (CH-OH) | 77.5 |

| C2 (CH-OH) | 73.2 |

| CH₃ | 19.1 |

| Phenyl C (quaternary) | 141.8 |

| Phenyl CH (ortho, meta, para) | 126.0 - 128.5 |

Data adapted from analogous compounds and typical values.

-

Oxygenated Carbons (C1 at 77.5 ppm, C2 at 73.2 ppm): The carbons directly attached to the electronegative oxygen atoms are significantly deshielded and appear in the 70-80 ppm range. C1 is slightly further downfield than C2 due to the additional deshielding effect of the attached phenyl ring.

-

Aromatic Carbons (126.0 - 141.8 ppm): The sp²-hybridized carbons of the phenyl ring resonate in the characteristic aromatic region. The quaternary carbon (attached to C1) is typically the most downfield and may have a lower intensity due to its lack of an attached proton and longer relaxation time.

-

Methyl Carbon (19.1 ppm): The sp³-hybridized methyl carbon is highly shielded and appears far upfield, consistent with a typical aliphatic environment.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a small molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a standard for many organic molecules.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent or TMS peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Use a standard 90° pulse.

-

Set the relaxation delay (d1) to at least 5 times the longest proton spin-lattice relaxation time (T₁). For small molecules, a delay of 2-5 seconds is typically sufficient for semi-quantitative results.[3]

-

Acquire a suitable number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

A longer relaxation delay (e.g., 5-10 seconds) may be required, especially for quaternary carbons, to ensure proper signal intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1100 - 1000 | C-O Stretch | Alcohol (C-O) |

| 750, 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Data adapted from typical values for aromatic diols.[4]

-

O-H Stretching (3600 - 3200 cm⁻¹): The most prominent feature in the IR spectrum of a diol is a strong, broad absorption band in this region. The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. This is a definitive indicator of the presence of -OH groups.

-

C-H Stretching: Two distinct regions for C-H stretching are visible. The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (the aromatic ring). The absorptions just below 3000 cm⁻¹ are from the C-H bonds of the sp³-hybridized carbons (the propane backbone).

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): These medium-to-sharp absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring. The presence of several bands in this region is typical for aromatic compounds.

-

C-O Stretching (1100 - 1000 cm⁻¹): A strong absorption in this region confirms the presence of the carbon-oxygen single bonds of the alcohol functional groups.

-

Aromatic C-H Bending (750, 700 cm⁻¹): The strong absorptions in the "fingerprint region" are highly characteristic. For a monosubstituted benzene ring, strong bands around 750 cm⁻¹ and 700 cm⁻¹ due to out-of-plane C-H bending provide compelling evidence for this substitution pattern.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[4] The KBr acts as an IR-transparent matrix.

-

Preparation:

-

Gently grind ~1-2 mg of the this compound sample to a very fine powder using an agate mortar and pestle.

-

Add ~100-200 mg of dry, spectroscopic-grade KBr powder. The KBr must be rigorously dried to prevent a broad water absorption band from obscuring the spectrum.[5]

-

Thoroughly but gently mix the sample and KBr until a homogeneous powder is obtained. The ideal sample concentration is 0.5-2% by weight.[6]

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[5] The pressure causes the KBr to "cold-flow" into a transparent or translucent disc.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Relative Intensity |

| 152 | [M]⁺˙ (Molecular Ion) | Very Low / Absent |

| 108 | [C₇H₈O]⁺˙ | High |

| 107 | [C₇H₇O]⁺ | High (Base Peak) |

| 79 | [C₆H₇]⁺ | Medium |

| 77 | [C₆H₅]⁺ (Phenyl) | Medium |

| 45 | [C₂H₅O]⁺ | High |

Data extracted from the NIST Mass Spectrometry Data Center database for the analogous dl-erythro racemate.[5]

The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak ([M]⁺˙ at m/z 152) because the initial ion is unstable and readily undergoes fragmentation.

Sources

Discovery and history of chiral diols in organic synthesis

An In-Depth Technical Guide to the Discovery and History of Chiral Diols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral diols are fundamental building blocks and powerful catalysts in modern organic synthesis, underpinning the creation of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. Their importance lies in their C2-symmetric nature and their ability to form predictable, rigid transition states, which effectively transfer chiral information. This guide provides a comprehensive exploration of the discovery and historical development of chiral diols, charting the course from early stoichiometric observations to the advent of highly efficient catalytic systems. We will delve into the mechanistic underpinnings of seminal reactions, provide field-proven experimental protocols, and examine the impact of these structures on the synthesis of life-saving therapeutics.

The Dawn of Asymmetric Synthesis: Early Concepts and the Rise of Diols

The concept of chirality, or molecular "handedness," has been a central theme in organic chemistry since Louis Pasteur's manual separation of tartaric acid enantiomers in 1848.[1] However, the ability to selectively synthesize one enantiomer over another—a process known as asymmetric synthesis—remained a formidable challenge for decades. Early strategies often relied on the "chiral pool," using naturally occurring chiral molecules as starting materials.

Diols, organic compounds containing two hydroxyl groups, emerged as particularly valuable structures. Their stereochemistry could be controlled, and the hydroxyl groups provided convenient handles for further synthetic transformations or for coordinating to metal centers, thereby creating a chiral environment to influence subsequent reactions. The challenge, however, was not just to create diols, but to create them with predictable and high levels of enantiomeric purity.

A Nobel-Winning Breakthrough: The Sharpless Asymmetric Dihydroxylation

The landscape of asymmetric synthesis was irrevocably changed by the work of K. Barry Sharpless. Building upon the known racemic dihydroxylation of alkenes using osmium tetroxide (OsO₄), known as the Upjohn dihydroxylation, Sharpless sought a method to render this powerful transformation enantioselective.[2]

The initial breakthrough came in 1980, when Sharpless and Steven G. Hentges demonstrated that adding chiral cinchona alkaloids, such as quinine or quinidine, could induce moderate enantioselectivity in the stoichiometric osmylation of olefins.[3] The pivotal moment, however, was the development of a catalytic system. By using a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃Fe(CN)₆) to regenerate the active Os(VIII) catalyst, only a substoichiometric amount of the expensive and toxic osmium was required.[2][4]

Further refinement led to the development of highly effective phthalazine (PHAL) linker-based ligands, (DHQ)₂-PHAL and (DHQD)₂-PHAL, derived from dihydroquinine and dihydroquinidine, respectively.[2][5] These ligands dramatically accelerated the reaction and pushed enantiomeric excess (ee) values to consistently high levels, often exceeding 95%.[3] This work culminated in the Sharpless Asymmetric Dihydroxylation (SAD), a cornerstone of modern synthesis for which Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry.[2][3][5]

The Catalytic Cycle and Mechanism

The mechanism of the Sharpless AD has been studied extensively. It begins with the formation of a complex between osmium tetroxide and the chiral ligand.[2] This complex then undergoes a cycloaddition with the alkene. While there was debate between a [2+2] cycloaddition followed by rearrangement (proposed by Sharpless) and a [3+2] cycloaddition (proposed by E.J. Corey), quantum chemical calculations and experimental data have shown the [3+2] pathway to be more energetically favorable.[4][5][6]

The resulting cyclic osmate ester is hydrolyzed to release the chiral 1,2-diol and the reduced osmium(VI) species.[2][7] The stoichiometric co-oxidant then regenerates the osmium tetroxide, allowing the catalytic cycle to continue. A potential secondary pathway can occur if the osmate ester is oxidized before hydrolysis, which can lead to lower enantioselectivities; this is often suppressed by using a higher concentration of the chiral ligand.[2]

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Predictable Stereoselectivity and AD-mix Reagents

A key to the reaction's utility is its predictable stereochemistry. The choice of ligand dictates which face of the alkene is hydroxylated. A simple mnemonic allows chemists to predict the outcome: with the alkene drawn in a specific orientation, the (DHQD)₂-PHAL ligand delivers the hydroxyl groups from the top (β) face, while the (DHQ)₂-PHAL ligand delivers them from the bottom (α) face.[6]

To make the process user-friendly, commercially available reagent kits were developed. AD-mix-α contains the (DHQ)₂-PHAL ligand, and AD-mix-β contains the (DHQD)₂-PHAL ligand, along with potassium osmate, potassium ferricyanide, and potassium carbonate.[2][4][5][8] This allows for straightforward application of the reaction without needing to handle each component individually.

| Alkene Substrate Type | AD-mix-α Product Configuration | AD-mix-β Product Configuration | Typical ee (%) |

| Terminal (R-CH=CH₂) | (R)-diol | (S)-diol | 80-99% |

| trans-Disubstituted | (R,R)-diol | (S,S)-diol | >95% |

| cis-Disubstituted | (R,R)-diol | (S,S)-diol | 80-95% |

| Trisubstituted | Dependent on substituents | Dependent on substituents | 90-99% |

Table 1: Enantioselectivity of the Sharpless AD for Various Alkene Classes.[3][6]

C₂-Symmetric Diols as Chiral Ligands and Auxiliaries

While the Sharpless reaction produces chiral diols, other classes of chiral diols are themselves powerful tools used to induce chirality in a vast array of chemical transformations.[9][10] These diols typically possess C₂ symmetry, an element that reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

BINOL: The Axially Chiral Workhorse

1,1'-Bi-2-naphthol (BINOL) is perhaps the most famous axially chiral diol. Its chirality arises not from a stereocenter but from hindered rotation (atropisomerism) around the C-C single bond connecting the two naphthalene rings. First synthesized in 1926, its application in asymmetric catalysis was pioneered by Noyori in the 1970s.[11] The enantiomers are commercially available and can be readily modified at the 3,3' and other positions to fine-tune their steric and electronic properties.[11][12][13]

BINOL and its derivatives have been used to create highly effective chiral catalysts for a multitude of reactions, including:

-

Asymmetric Reductions: BINOL-modified lithium aluminum hydride (BINAL-H) is a classic reagent for the enantioselective reduction of ketones.

-

Lewis Acid Catalysis: BINOL-metal complexes (e.g., with Ti, Al, Zn) catalyze Diels-Alder reactions, aldol reactions, and Michael additions.[14]

-

Brønsted Acid Catalysis: Phosphoric acids derived from the BINOL scaffold are powerful chiral Brønsted acid catalysts for reactions like imine amidation.[12]

TADDOL: The Tartaric Acid-Derived Auxiliary

Derived from inexpensive and naturally abundant tartaric acid, α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are exceptionally versatile chiral auxiliaries.[15][16] They are synthesized by reacting acetals or ketals of tartrate esters with Grignard reagents.[15][16][17] The two hydroxyl groups and the C₂-symmetric backbone allow TADDOLs to form well-defined chelate complexes with a wide range of metals, including Ti, Al, Mg, and Zn.[15][16][18] These TADDOLate complexes act as potent chiral Lewis acids, catalyzing reactions such as:

-

Nucleophilic additions to aldehydes and ketones.[19]

-

Enantioselective cycloadditions.

-

Catalytic hydrogenations.[15]

Figure 2: General synthetic routes to TADDOL and BINOL.

Modern Frontiers: Biocatalytic and Organocatalytic Synthesis of Chiral Diols

While metal-catalyzed methods are powerful, the push for "green chemistry" has spurred the development of alternative strategies.

Biocatalysis utilizes enzymes or whole microbial cells to perform stereoselective transformations under mild, aqueous conditions.[20] This approach offers exceptional selectivity and avoids the use of toxic heavy metals. Key enzymatic methods for chiral diol synthesis include:

-

Dioxygenases: These enzymes can introduce two hydroxyl groups into an aromatic or olefinic substrate with high stereocontrol.[9][20]

-

Reductases/Dehydrogenases: The enantioselective reduction of diketones or hydroxyketones is a common strategy to produce chiral 1,2-, 1,3-, and 1,4-diols.[9][21]

-

Lipases and Epoxide Hydrolases: These enzymes are often used in the kinetic resolution of racemic diols or their precursors.[9][21]

Organocatalysis uses small, chiral organic molecules to catalyze reactions. Chiral diols themselves can act as organocatalysts, often activating substrates through hydrogen bonding. For instance, (S)-BINOL has been shown to be an effective additive in L-proline-catalyzed direct aldol reactions, improving both yield and enantioselectivity by forming a chiral supramolecular transition state.[22]

Figure 3: Decision workflow for selecting a chiral diol synthesis strategy.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol provides a representative, self-validating procedure for the synthesis of (R)-1-phenylethane-1,2-diol using AD-mix-α.

Materials:

-

AD-mix-α (Sigma-Aldrich or equivalent)

-

tert-Butanol

-

Water (deionized)

-

Styrene

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-α (14.0 g) with a 1:1 mixture of tert-butanol and water (50 mL each). Stir the mixture at room temperature until both phases are clear and the solid is dissolved, resulting in a yellow-orange solution.

-

Cooling: Cool the flask in an ice bath to 0 °C.

-

Additive: Add methanesulfonamide (0.95 g, 10 mmol). The use of this additive can accelerate the hydrolysis of the osmate ester and improve turnover, particularly for non-terminal alkenes.[2]

-

Substrate Addition: Add styrene (1.04 g, 10 mmol) to the cooled, stirring mixture. The flask should be loosely capped or equipped with a drying tube to prevent pressure buildup.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C. The color will change from yellow-orange to a dark brown/green. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the starting material is consumed, add solid sodium sulfite (15 g) portion-wise while maintaining cooling. Continue stirring for 1 hour. This step reduces any remaining osmium species.

-

Extraction: Add ethyl acetate (100 mL) to the reaction mixture. Allow the layers to separate. If an emulsion forms, adding a small amount of brine can help. Separate the aqueous layer and extract it twice more with ethyl acetate (50 mL each).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude diol.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford the pure (R)-1-phenylethane-1,2-diol.

-

Characterization: Confirm the product structure and purity via ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or by converting the diol to a Mosher's ester derivative for NMR analysis.

Impact on Drug Development and Conclusion

The ability to synthesize enantiomerically pure diols has had a profound impact on drug development. Chirality is critical to pharmacology, as the different enantiomers of a drug can have vastly different biological activities; one may be therapeutic while the other is inactive or even toxic.[1][23] Chiral diols serve as crucial intermediates in the total synthesis of numerous natural products and pharmaceuticals.[24][25][26] For example, the anti-glaucoma drug travoprost and the insect pheromone (+)-endo-brevicomin are synthesized using chiral diols as key building blocks.[21][27]

From the foundational work on stoichiometric osmylation to the elegant and highly practical Sharpless Asymmetric Dihydroxylation, and onward to the development of powerful C₂-symmetric ligands like BINOL and TADDOL, the history of chiral diols is a story of increasing sophistication and control in organic synthesis. The continued development of biocatalytic and other green methodologies ensures that the synthesis of these vital chiral building blocks will become even more efficient and sustainable. For researchers in medicinal chemistry and process development, a deep understanding of these methods is not merely academic—it is essential for the creation of the next generation of life-saving medicines.

References

-

Sharpless asymmetric dihydroxylation . Wikipedia. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation) . Organic Chemistry Portal. [Link]

-

Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts . Catalysis Science & Technology (RSC Publishing). [Link]

-

Biocatalysis: A smart and green tool for the preparation of chiral drugs . PMC. [Link]

-

Sharpless asymmetric dihydroxylation . Grok. [Link]

-

1.1.3 Sharpless Asymmetric Dihydroxylation . NPTEL Archive. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction . ACS Omega. [Link]

-

TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries . PubMed. [Link]

-

Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons . MDPI. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction . NIH. [Link]

-

Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! . YouTube. [Link]

-

Sharpless Asymmetric Dihydroxylation (Sharpless AD) . Chem-Station Int. Ed. [Link]

-

Modified BINOL Ligands in Asymmetric Catalysis . Chemical Reviews - ACS Publications. [Link]

-

TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries . ResearchGate. [Link]

-

Preparation of TADDOL Derivatives for New Applications . American Chemical Society. [Link]

-

ASYMMETRIC DIHYDROXYLATION - OsO4 Reagent . YouTube. [Link]

-

Preparation of TADDOL Derivatives for New Applications . Organic Letters. [Link]

-

TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL . Organic Syntheses Procedure. [Link]

-

Sharpless Asymmetric Dihydroxylation . YouTube. [Link]

-

Chiral Diol-Based Organocatalysts in Enantioselective Reactions . PMC - PubMed Central. [Link]

-

The Career of K. Barry Sharpless . Macmillan Group. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review . PubMed. [Link]

-

Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation . ACS Publications. [Link]

-

Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis . PMC - PubMed Central. [Link]

-

Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies . ACS Omega. [Link]

-

The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory . ResearchGate. [Link]

-

Diol . Wikipedia. [Link]

-

Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis . Chemical Society Reviews (RSC Publishing). [Link]

-

Recent advances in catalytic asymmetric dihydroxylation of olefins . ResearchGate. [Link]

-

Chirality transfer from chiral diol and late-stage drug molecule functionalization . ResearchGate. [Link]

-

CHEM21 Case Study: Asymmetric Dihydroxylation . ACS GCI Pharmaceutical Roundtable. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review . PubMed Central. [Link]

-

Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions . ResearchGate. [Link]

-

Role of Chirality in Drugs . Juniper Publishers. [Link]

-

Advancing Chiral Chemistry in Pharmaceutical Synthesis . Pharmaceutical Technology. [Link]

-

Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline . Organic Chemistry Portal. [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review . Annals of Pharmaceutical Research. [Link]

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. youtube.com [youtube.com]

- 9. alfachemic.com [alfachemic.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 23. juniperpublishers.com [juniperpublishers.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of (1R,2S)-1-Phenylpropane-1,2-diol

An In-Depth Technical Guide to the Commercial Availability and Procurement of (1R,2S)-1-Phenylpropane-1,2-diol

Introduction

This compound (CAS No: 40421-52-1), a chiral diol, is a critical component and versatile building block in the field of enantioselective organic synthesis.[1][2] Its well-defined stereochemistry is paramount for inducing chirality in complex chemical reactions, making it an invaluable intermediate in the pharmaceutical and fine chemical industries.[1] The precise stereochemical structure of this compound can significantly influence the biological activity of the final active pharmaceutical ingredient (API), underscoring the importance of sourcing high-purity material.[1][2] This guide provides an in-depth overview of the commercial landscape, supplier details, technical specifications, and a robust workflow for the procurement and quality verification of this compound for research and drug development professionals.

Section 1: Commercial Landscape and Key Suppliers

This compound has achieved commercial mass production, making it accessible for a range of applications from laboratory-scale research to larger-scale manufacturing.[3] Its availability spans from small quantities (milligrams) for initial studies to bulk quantities for process development and production. The compound is typically sourced from specialized chemical synthesis methods designed to produce specific enantiomers rather than racemic mixtures.[2]

A multitude of chemical suppliers list this compound, though stock levels and lead times can vary. Below is a summary of representative suppliers, highlighting the typical purities and quantities offered.

Table 1: Commercial Suppliers of this compound

| Supplier | Reported Purity | Typical Quantities Offered |

| Biosynth | Information not specified | Research to bulk quantities |

| Crysdot | 95+% | 5mg |

| Arctom | ≥98% | 1mg, 5mg |

| Alfa Chemistry | High-Purity | Catalog and bulk quantities |

| BLD Pharmatech Ltd. | Information not specified | Research chemicals |

| SAGECHEM LIMITED | Information not specified | Pharmaceutical intermediates |

Disclaimer: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own due diligence.[1][3][4]

Section 2: Technical Specifications and Quality Control

Verifying the identity and purity of this compound is a critical step to ensure the integrity of subsequent experimental work. The primary concern is not only chemical purity but, more importantly, stereochemical purity (enantiomeric excess).

Key Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its handling, storage, and characterization.

-

Appearance: Colorless to pale yellow liquid or solid[2]

-

Melting Point: ~97°C[3]

-

SMILES: CO">C@@HO[5]

Quality Control: Purity and Identity Verification Protocol

Upon receipt of the material, independent verification is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like this compound. For stereochemical purity, a chiral HPLC method is required.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This protocol provides a general framework. The specific chiral stationary phase and mobile phase composition may require optimization.

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.[6]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Instrument Setup:

-

Set the HPLC system flow rate to a typical value for the column, often between 0.5 and 1.0 mL/min. A lower flow rate can sometimes improve resolution.[6]

-

Set the UV detector to a wavelength where the phenyl group absorbs, typically around 214 or 254 nm.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Run the analysis for a sufficient time to allow for the elution of all stereoisomers.

-

To confirm peak identity, if available, run an analytical standard of the racemic mixture, which should show distinct peaks for all present stereoisomers.

-

-

Data Interpretation:

-

Calculate the area of the peak corresponding to the (1R,2S) enantiomer and any other enantiomeric or diastereomeric peaks.

-

Determine the enantiomeric excess (% ee) using the formula: % ee = [([Area of desired enantiomer] - [Area of other enantiomer]) / ([Area of desired enantiomer] + [Area of other enantiomer])] x 100.

-

The purity should be >95%, and ideally >98%, for use in stereoselective synthesis.

-

Section 3: Procurement and Supplier Vetting Workflow

A systematic approach to procurement is essential to mitigate risks associated with chemical quality, which can have profound impacts on research outcomes and project timelines. The following workflow outlines a self-validating system for sourcing and verifying this compound.

Caption: Procurement and Quality Control Workflow for Chiral Reagents.

Causality Behind the Workflow:

-

Requesting a CoA Upfront (Step C): This is a critical due diligence step. The CoA provides the supplier's own quality control data for a specific batch. Evaluating it before purchase prevents acquiring material that does not meet the required stereochemical and chemical purity specifications on paper.

-

In-House QC (Step H): This step is the cornerstone of a self-validating system. It provides independent verification of the supplier's claims on the CoA. Discrepancies between the CoA and in-house results can indicate issues with batch consistency, degradation during shipping, or inaccurate supplier reporting. This step is essential for GMP (Good Manufacturing Practices) and ensuring experimental reproducibility.

-

Quarantine (Step G): Material is held in quarantine until its quality is verified. This prevents potentially out-of-specification material from entering the research and development pipeline, saving significant time and resources that would be wasted on failed experiments.

Section 4: Applications in Research and Development

The primary utility of this compound lies in its role as a chiral precursor. It is employed in the synthesis of more complex enantiomerically pure molecules.[1] For instance, it serves as a key starting material or intermediate in multi-step synthetic pathways that produce APIs where only one stereoisomer exhibits the desired therapeutic effect.[7] Biocatalytic methods, using enzymes like alcohol dehydrogenases, have been developed to produce all four stereoisomers of 1-phenylpropane-1,2-diol, highlighting its importance as a versatile building block for pharmaceuticals.[7][8]

Conclusion

This compound is a commercially accessible and indispensable chiral building block for pharmaceutical and chemical development. Its procurement, however, demands more than a simple purchase; it requires a rigorous, scientifically grounded workflow. For researchers and drug development professionals, the implementation of a systematic process of supplier vetting, pre-purchase documentation review, and mandatory in-house quality control is not merely a best practice—it is a fundamental necessity to ensure the stereochemical integrity of the final product and the validity of the scientific outcomes.

References

- This compound | 40421-52-1 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMnM63mb6aIpylfVAguwGBAsDkC1nouqOlRLkfA3a7GnTvFndBG7EK3S-XXcmDQ4DgI2FNow5cRQ9FIzVsACNshFpHLqxjKX3HUxBd_s0gYc7AbKThhtATJ9VxAYifmgi_RVMQGgoPCi9eTGpxFBjoQ1Oq13emQyR7Zjv0gLczPeTKVgeysg==]

- This compound - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRdnmQ9aFut6SRH3lI7FIAlrRU5qza3KDiiQRd36CYsC8YjjnxehcY2Un1H1DwnZEfT0ha6in4lnuMc2vWwyMme1GNUZObo2Wz0C0eiX4rbHdB6YNuIvoqekqiM-Wud4RX1J6dFO75xgVyiU7QhvJTzORKLBLhimM=]

- 1-phenylpropane-1,2-diol | 1855-09-0 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2AY3gexWeoC8ssGKbffBJfJZKCSMSFHUSQYkjmzAeDMYyfvMhHPhOiFo6NtDAXvitrhS1zQ9upQtCwaMHOZfJ__fc-fWxnweXGvuB4GJzmHMvH1bd4aleUmn_46lRyfM3Z2qXyyQUsTyq9gdh_ZG4I0H8tGfD9oxfdmw_oF7-Vg==]

- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe92aDH97D6jfPVNAZQt2TKF6ThWDpnqNj0KC8sjZ2Xe_RBou31frdUyyHNzJP16BtXpv4I0w1ex_4Z_TQxjHT7M_19safslLr8uV67OEwTK5ZqKqxUtQ1_H65OqjiAmVzD9DsAqLGP4lIP_zZLJvslnoxfglzHMx-TLotd71pywXOob76vKkbUd7RBVoHK7MUvLmIjpB3btFjamyDxh-7tvKdx2W9jKYuU-35nfgG4bs=]

- erythro-1-Phenylpropane-1,2-diol (CAS No. 40421-52-1) Suppliers - Chemical Register. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzRxsWbkxZ36_TqhH2eo0wOR65KSHFD9SmUT0PFveLARJ74awkH5wrcpNDwHrfOFUWbhXrgup9rwMv3vAbJLs8KGT7tLXcTQMvmkwrSsGl39Rt72t_ip6ulrxufs9r6TY5e910kkfZ1kiO2fWxtVDfLLP2J0HSF94p0zwG-OZL9UaLtqDxJf3YXSRxRdRdYV5UqySc]

- erythro-1-Phenylpropane-1,2-diol (Synonyms: (1R,2S)-1-Phenyl-1,2-propanediol) - MCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyLju5N-UKuYwqLWx09f1H--qQ-Jh9WP7rAUfqLNM-zK3VzroeGPawTc0T1C4d4_yk5lxTSqFfxwxm6Q1htcwEV8Se1ceECeKjp3I1Of3kNeBGpSnxu1boTYHjX-x1U1Pquqbi4Ks8d06nE7kvMuThF3H7zScr6fUG2idrdwvt]

- CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeob1mpMkszlx1lCX6VfvOKKiHRYhNj8lQwiMU-ybEGFwaCjBBfYlwF7hNpT8VLu2jleAEtMdqRH62Y0VBE4L7ze2kjAlT6zm8pQYo5HtjFSf3Irb_NrsTncYzjf3ZPFpL1V8=]

- (1S,2S) 1-phenylpropane-1,2-diol, (1S,2S)-PPD - ORGANIC SPECTROSCOPY INTERNATIONAL. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2nbyFHkfqgMSNcDa3jxsrMr4OMlyC6Ef0tcfjz-Rjk979StIq1JXOZMvGKHmzs_JYptd3cHuMpyMb2-SoIlSFcSqekre_uZZJVTLxhGHHlwsh49dt2rRfo9bqZ55mb54dGgOrVoc4iNTVSU0NPWw_PQjOkjhy0xKX3HDCWRDLpMsvLBIc3FBn8G0GA_m374KFpoQH9Q==]

- This compound - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1yz-LaKb09G2c4A6j2OC6SvScSyYAbvVgyUxDFVn7dZXVEy4DiJZFIhi1YMl3lsR4mjBAhCZS21gW1XsQ8-odvr2BxdupNXqM2XYVMSH90QgYhQMXpQ4zJVxeEoXwIJhs6xDiDOEc8PQX1KNMTCO2m0lz5D4aheUH4zjunqIAjPWDu9M=]

- Technical Support Center: Purification of (S)-1-Phenylpropan-2-ol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe0DCQ45AOVFGZA8FTfgx44yR7WWsA6vuqOHMmh4erLPf5hxWHGAV7SJMlvx5t6c_MlMnCeEnsnIpe-ncDL3Q6oQnrl-693RZ92CDP9mjMSGW2HWbjJyFoy8zqJc3RGlZBmq9aJYbTrdX9e3GPR5T5ncn6EdgqC6uHVqgiAWl-bk2w0f8VMmWNwsB4ZnCW73-aSDpVw5YRnVkPlQ==]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. erythro-1-Phenylpropane-1,2-diol (CAS No. 40421-52-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. This compound | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: (1S,2S) 1-phenylpropane-1,2-diol, (1S,2S)-PPD [orgspectroscopyint.blogspot.com]

The Alchemist's Helper: A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry